N-2-Pyridinylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

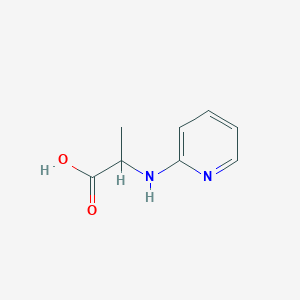

N-2-Pyridinylalanine is an amino acid derivative characterized by the presence of a pyridine ring attached to the alpha carbon of alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: N-2-Pyridinylalanine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with nitrostyrenes to form N-(pyridin-2-yl)imidates, which are then converted to this compound under specific conditions . Another method includes the use of 2-aminopyridine and an appropriate aldehyde or ketone, followed by reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Functionalization via β-C–H Arylation

Palladium-catalyzed β-C–H arylation introduces aromatic groups to N-2-pyridinylalanine derivatives. Optimal conditions involve:

| Condition | Details | Yield (%) |

|---|---|---|

| Solvent | Hexafluoroisopropanol (HFIP) | 86 |

| Additive | None | 76 |

| Catalyst | Pd(OAc)₂ (10 mol%) | — |

| Ligand | L1 (20 mol%) | — |

This method enables mono- and di-β-arylation for generating structurally diverse analogs .

Coordination Chemistry with Metal Ions

N-2-pyridinylalanine forms stable complexes with transition metals, influencing photoluminescent and structural properties:

-

Ni(II) Complex : [Ni(II)(L-pyala)₂]·4H₂O exhibits a chiral orthorhombic structure (space group P2₁2₁2₁) with intramolecular hydrogen bonds (N–H⋯O distances: 1.88–2.97 Å) .

-

Hydrogen Bond Networks : In [H-β-(2-pyridyl)-Ala-OH][BF₄], strong N–H⋯F and N–H⋯O interactions (donor-acceptor distances: 2.74–3.06 Å) stabilize supramolecular assemblies .

These complexes show potential in materials science for piezoelectric applications .

Chemoselective Peptide Conjugation via N-Alkylation

Late-stage N-alkylation of pyridyl-alanine (PAL) enables peptide modifications under mild conditions:

-

Solid-Phase Synthesis : Achieves conjugates with 2-fold enhanced bioactivity (e.g., p53-RGD peptide conjugates) .

-

Dual Labeling : Compatible with cysteine residues for orthogonal functionalization .

Derivatization to N-(Pyridin-2-yl)imidates

Reaction with nitrostyrenes and 2-aminopyridines under green conditions:

-

Conditions : Cs₂CO₃, methanol, room temperature.

-

Yield : 70–85% for substituted imidates (e.g., 2aa , 2ga ) .

This protocol facilitates access to heterocyclic scaffolds for drug discovery .

Hydrolysis and Peptide Coupling

Scientific Research Applications

3-(2'-Pyridyl)-DL-alanine, also known as N-2-Pyridinylalanine, is a key amino acid derivative with a variety of applications in pharmaceuticals, biochemistry, and other fields .

Research Findings

- Ni(II) Complex: A novel chiral Nickel (II) complex of N-(2-pyridylmethyl)-L-alanine has been prepared and structurally characterized . The nickel (II) center in the complex adopts a distorted octahedral geometry and exhibits structural diversity resulting from the number of lattice water molecules . The photoluminescent properties of this compound indicate potential application in luminescence .

- Hydrogels: Hydrogels, which are highly hydrated three-dimensional (3D) polymeric matrices, hold substantial promise in medical and biomedical fields, owing to their excellent biocompatibility, chemical modifiability, and physical tunability, along with relatively straightforward processing procedures . ROS-responsive hydrogels are engineered to contain ROS-sensitive bonds, such as disulfide bonds or diselenium bonds, enabling them to respond to ROS including superoxide radicals, hydroxyl radicals, and hydrogen peroxide .

- Plant Growth: The type of cation has a significant influence on the growth, chlorophyll, and nutrient uptake of wheat seedlings .

Mechanism of Action

The mechanism of action of N-2-Pyridinylalanine involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in hydrogen bonding and pi-stacking interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share structural similarities with N-2-Pyridinylalanine and exhibit similar biological activities.

2-Pyridones: Another class of compounds with a pyridine ring, known for their diverse applications in biology and chemistry.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a versatile building block in organic synthesis highlight its importance in scientific research.

Biological Activity

N-2-Pyridinylalanine, a derivative of the amino acid alanine, incorporates a pyridine ring into its structure, which significantly influences its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including antibacterial effects, neuroprotective properties, and its role as a precursor in drug synthesis.

Chemical Structure and Synthesis

This compound is characterized by the presence of a pyridine ring attached to the α-carbon of alanine. The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or other organic synthesis methods that allow for the incorporation of the pyridine moiety into amino acids .

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of 2-aminopyridines, including this compound, exhibit significant antibacterial properties. For instance, certain analogs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes through hydrophobic and electrostatic interactions .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 5 µg/mL |

| This compound | B. subtilis | 10 µg/mL |

This table summarizes the antibacterial efficacy of this compound against specific bacterial strains.

2. Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly in relation to Alzheimer’s disease (AD). Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders. By inhibiting AChE, these compounds may enhance cholinergic neurotransmission and improve cognitive function .

Case Study: Neuroprotective Effects in AD Models

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in improved memory performance on cognitive tests compared to control groups. The compound's ability to inhibit AChE was confirmed through in vitro assays, demonstrating a significant reduction in enzyme activity.

3. Role as a Drug Precursor

This compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its ability to act as a chiral intermediate allows for the production of enantiomerically pure compounds that are crucial for drug development. Research has shown that derivatives can be synthesized for use as anti-inflammatory and anticancer agents .

Table 2: Applications in Drug Development

| Application | Compound Type | Example Use |

|---|---|---|

| Anti-inflammatory | Pyridine derivatives | Treatment of chronic pain |

| Anticancer | Amino acid derivatives | Chemotherapy agents |

Properties

CAS No. |

76478-29-0 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-(pyridin-2-ylamino)propanoic acid |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-4-2-3-5-9-7/h2-6H,1H3,(H,9,10)(H,11,12) |

InChI Key |

CNMAQBJBWQQZFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC1=CC=CC=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.